molecular formula C28H26N2O12P2 B8143676 Stafib-2 CAS No. 2097938-74-2

Stafib-2

Cat. No.: B8143676
CAS No.: 2097938-74-2
M. Wt: 644.5 g/mol
InChI Key: LJGIDZSIOSYQMR-UHFFFAOYSA-N
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Description

Stafib-2 is a selective, nanomolar inhibitor of the transcription factor STAT5b. The transcription factors STAT5a and STAT5b are constitutively active in many human tumors. This compound has been developed as a potent and selective inhibitor of STAT5b, with promising applications in tumor biology .

Preparation Methods

Stafib-2 is synthesized through the optimization of catechol bisphosphate derivatives. The synthetic route involves the use of solid-state nuclear magnetic resonance to demonstrate STAT5b binding of catechol bisphosphate, followed by rational optimization of Stafib-1 to this compound. The binding site of this compound is validated using combined isothermal titration calorimetry and protein point mutant analysis .

Scientific Research Applications

Stafib-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a chemical tool to address the fundamental question of the roles of different STAT5 proteins in various cell processes. This compound is also employed in tumor therapy, as it selectively inhibits STAT5b activation and reduces tumor cell proliferation .

Mechanism of Action

Stafib-2 exerts its effects by selectively inhibiting the tyrosine phosphorylation of STAT5b. The compound binds to the SH2 domain of STAT5b, preventing its activation and subsequent signaling pathways. This inhibition leads to the induction of apoptosis in a STAT5-dependent manner .

Comparison with Similar Compounds

Stafib-2 is unique in its high selectivity and potency as an inhibitor of STAT5b. Similar compounds include catechol bisphosphate, resorcinol bisphosphate, and fosfosal. While these compounds also inhibit STAT5 proteins, this compound demonstrates greater selectivity for STAT5b over STAT5a .

Properties

IUPAC Name

[4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O12P2/c31-27(29-17-19-6-15-25(41-43(33,34)35)26(16-19)42-44(36,37)38)18-39-22-11-7-20(8-12-22)28(32)30-21-9-13-24(14-10-21)40-23-4-2-1-3-5-23/h1-16H,17-18H2,(H,29,31)(H,30,32)(H2,33,34,35)(H2,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGIDZSIOSYQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118678
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-74-2
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097938-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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